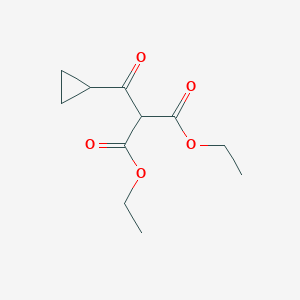
1,3-Diethyl 2-cyclopropanecarbonylpropanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl 2-cyclopropanecarbonylpropanedioate is an organic compound with the molecular formula C11H16O5 It is a derivative of malonic acid, featuring a cyclopropane ring and two ethyl ester groups
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate can be synthesized through the alkylation of diethyl malonate with cyclopropylcarbonyl chloride. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with cyclopropyl
生物活性
1,3-Diethyl 2-cyclopropanecarbonylpropanedioate, a compound with the CAS number 7394-16-3, is part of a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
This compound is an ester derivative that features a cyclopropane moiety. Its chemical structure can be represented as follows:
This compound is synthesized through the reaction of diethyl malonate and cyclopropanecarbonyl chloride, which allows for the introduction of the cyclopropane ring into the molecular framework.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the cyclopropane ring enhances interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.
- Cytotoxic Effects : Research has shown that this compound may induce cytotoxicity in cancer cell lines. The mechanism often involves the activation of apoptotic pathways, leading to programmed cell death.
- Anti-inflammatory Properties : Compounds in this category have demonstrated the ability to modulate inflammatory responses. This could be beneficial in treating conditions characterized by chronic inflammation.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Membrane Disruption : The unique structure may facilitate better penetration into cellular membranes, disrupting their integrity and leading to cell death in microorganisms.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy examined the antimicrobial efficacy of various cyclopropane derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
Research conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death rates. Flow cytometry analysis revealed an increase in apoptosis markers after treatment .
Case Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of this compound showed a reduction in pro-inflammatory cytokines in vitro. This suggests potential applications in managing inflammatory diseases .
Data Summary Table
特性
分子式 |
C11H16O5 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC名 |
diethyl 2-(cyclopropanecarbonyl)propanedioate |
InChI |
InChI=1S/C11H16O5/c1-3-15-10(13)8(11(14)16-4-2)9(12)7-5-6-7/h7-8H,3-6H2,1-2H3 |
InChIキー |
XBJPBRKJNPXNFS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C1CC1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















